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Compound of Interest

3-Bromo-5-t-butyl-2-
Compound Name:
fluorobenzaldehyde

Cat. No.: B581592

An In-depth Technical Guide to 3-Bromo-5-t-butyl-2-fluorobenzaldehyde

Introduction

3-Bromo-5-tert-butyl-2-fluorobenzaldehyde is a substituted aromatic aldehyde with significant
potential in various fields of chemical research.[1] Its unique structure, featuring a bromine
atom, a fluorine atom, a bulky tert-butyl group, and a reactive aldehyde functional group,
makes it a valuable intermediate and building block in organic synthesis.[1][2] This technical
guide provides a comprehensive overview of its chemical properties, spectroscopic profile,
synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in
drug development and material science.

Chemical and Physical Properties

The compound is a solid at room temperature, typically appearing as a white to light yellow
powder or crystalline solid.[1] The presence of halogen substituents and a tert-butyl group
influences its steric and electronic properties, impacting its reactivity and physical
characteristics.[1]

Table 1: Chemical and Physical Properties of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde
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Property Value Source(s)

Molecular Formula C11H12BrFO [1112]

Molecular Weight 259.1 g/mol [2]
3-bromo-5-tert-butyl-2-

IUPAC Name [2]
fluorobenzaldehyde

CAS Number 1291487-24-5 [1]
White to light yellow powder or

Appearance [1]
crystals

Melting Point 43 °Cto 45 °C [1]
CC(C)

Canonical SMILES (C)C1=CC(=C(C(=C1)BnF)C=  [1][2]
o
FHFXKRYZYONFSV-

InChl Key [2]

UHFFFAOYSA-N

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and confirmation of 3-Bromo-5-t-
butyl-2-fluorobenzaldehyde.

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic
singlet for the aldehydic proton in the downfield region of 9.5-10.5 ppm, a result of the
deshielding effect from the carbonyl group.[1] Signals corresponding to the aromatic protons
and the tert-butyl group protons would also be present in their expected regions.

e 13C NMR Spectroscopy: The carbon NMR spectrum provides detailed information about the
carbon framework.[1] A distinctive peak for the carbonyl carbon is observed significantly
downfield, typically between 190-200 ppm.[1]

o Mass Spectrometry: Mass spectrometry is used for determining the molecular weight and
analyzing fragmentation patterns.[1] The molecular ion peak will exhibit a characteristic
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M/M+2 isotope pattern (at m/z 259/261) due to the natural abundance of the bromine
isotopes 7°Br and 81Br.[1]

Table 2: Key Spectroscopic Data Interpretation

Expected Chemical Shift /

Technique Feature

miz
1H NMR Aldehydic Proton (CHO) ~9.5 - 10.5 ppm (singlet)[1]
13C NMR Carbonyl Carbon (C=0) ~190 - 200 ppm[1]

m/z 259/261 (Isotopic pattern
Mass Spec Molecular lon Peak [M]*

for Br)[1]

Synthesis and Reactivity
Synthesis

The synthesis of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde is a multi-step process that
requires precise control to achieve the desired substitution pattern on the benzene ring.[1]
Common strategies include:

¢ Halogenation: A primary route involves the bromination of a precursor molecule, such as 5-
tert-butyl-2-fluorobenzaldehyde, using bromine in a suitable solvent.[1]

e Functional Group Interconversion: Standard organic reactions can be employed to transform
existing functional groups on a substituted benzene ring to yield the final aldehyde product.

[1]
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General Synthesis Workflow

Starting Material
(e.g., 5-tert-butyl-2-fluorobenzaldehyde)

tep 1

Bromination Reaction
(Brz2, Solvent)

tep 2

Work-up & Purification
(e.g., Extraction, Chromatography)

tep 3

Final Product
(3-Bromo-5-t-butyl-2-fluorobenzaldehyde)

Click to download full resolution via product page

Caption: General workflow for the synthesis of the target compound.

Reactivity

The chemical behavior of this compound is dictated by its functional groups: the aldehyde and
the substituted aromatic ring.

o Aldehyde Group Reactivity: The aldehyde moiety is a key reactive center.[2] It readily
undergoes nucleophilic addition reactions with various nucleophiles such as organometallic
reagents (e.g., Grignard reagents) and hydrides.[2] For example, reduction with sodium
borohydride yields the corresponding primary alcohol, (3-bromo-5-t-butyl-2-
fluorophenyl)methanol.[2]

o Aromatic Ring Reactivity: The benzene ring can participate in electrophilic aromatic
substitution, although the existing substituents (bromo, fluoro, and tert-butyl groups) will
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direct the position of any new substituents and influence the reaction rate.[1]

Key Reactivity Pathways

Nucleophilic Addition at Carbonyl

3-Bromo-5-t-butyl-2-fluorobenzaldehyde

+ Grignard Reagent (R-MgX)

+ H30* workup + NaBHa4 (Reduction)

Secondary Alcohol Primary Alcohol

Click to download full resolution via product page
Caption: Reactivity of the aldehyde group via nucleophilic addition.

Applications

This compound is a versatile building block with applications in several areas of chemical

science.

e Pharmaceutical Development: It serves as a key intermediate for synthesizing more
complex, biologically active molecules for drug discovery.[1][3] The presence of fluorine is a
common feature in many modern pharmaceuticals.[2]

o Organic Synthesis: It is used as an intermediate in the synthesis of complex molecules like
dihydrobenzoxaboroles.[1]

o Material Science: The aromatic functionality makes it suitable for the development of novel
polymers and other materials with specific electronic or physical properties.[1][3]

Safety and Handling
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While a specific safety data sheet for 3-Bromo-5-t-butyl-2-fluorobenzaldehyde is not detailed
in the provided results, data for structurally similar compounds like 2-Bromo-5-
fluorobenzaldehyde and 5-Bromo-2-fluorobenzaldehyde indicate that it should be handled with
care. Similar compounds are known to cause skin and serious eye irritation, and may cause
respiratory irritation.[4][5][6][7]

e Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[4][5]
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles,
and a lab coat.[5][7] Avoid breathing dust and prevent contact with skin and eyes.[4][6]

» Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][5] It
may be air-sensitive and should be stored under an inert atmosphere.[4][7]

» Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[4]

Experimental Protocols
Protocol 1: Synthesis via Bromination of 5-tert-butyl-2-
fluorobenzaldehyde

This protocol is a representative procedure based on general halogenation methods.[1]

e Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a nitrogen inlet, dissolve 5-tert-butyl-2-fluorobenzaldehyde (1
equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or acetic acid).

e Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

e Bromination: Slowly add a solution of bromine (1.1 equivalents) in the same solvent to the
stirred reaction mixture via the dropping funnel over 30-60 minutes. Maintain the temperature
below 10 °C throughout the addition.

o Reaction: After the addition is complete, allow the mixture to warm to room temperature and
stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

e Quenching: Once the reaction is complete, carefully quench the excess bromine by adding a
saturated aqueous solution of sodium thiosulfate until the orange color disappears.
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o Work-up: Transfer the mixture to a separatory funnel. If the solvent is immiscible with water,
wash the organic layer sequentially with water and brine. Dry the organic layer over
anhydrous sodium sulfate.

« Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.
Purify the resulting crude product by column chromatography on silica gel or recrystallization
to obtain pure 3-Bromo-5-t-butyl-2-fluorobenzaldehyde.

o Characterization: Confirm the structure and purity of the final product using NMR and Mass
Spectrometry.

Protocol 2: Reduction of Aldehyde to Primary Alcohol

This protocol describes a standard reduction of the aldehyde group.[2]

» Dissolution: Dissolve 3-Bromo-5-t-butyl-2-fluorobenzaldehyde (1 equivalent) in an
alcoholic solvent such as methanol or ethanol in a round-bottom flask.

e Cooling: Cool the solution to 0 °C in an ice bath.

e Reduction: Add sodium borohydride (NaBHa4) (1.5 equivalents) portion-wise to the stirred
solution, ensuring the temperature remains low.

o Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature
and stir for an additional 1-2 hours until TLC analysis shows complete consumption of the
starting material.

o Work-up: Quench the reaction by slowly adding dilute hydrochloric acid. Extract the product
with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with
water and brine, then dry over anhydrous sodium sulfate.

 Purification: Remove the solvent under reduced pressure to yield the crude (3-bromo-5-t-
butyl-2-fluorophenyl)methanol, which can be further purified if necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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